Introduction: The Strategic Importance of the Pyrazole Scaffold
Introduction: The Strategic Importance of the Pyrazole Scaffold
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-propyl-1H-pyrazole-3-carbaldehyde
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and steric versatility allow it to serve as a "biologically privileged" scaffold, capable of interacting with a wide array of biological targets.[1] A multitude of FDA-approved drugs, including Celecoxib (an anti-inflammatory), Rimonabant (an anorectic), and Stanozolol (an anabolic steroid), feature the pyrazole core, highlighting its therapeutic significance.[2][3]
Among the diverse derivatives of pyrazole, those bearing a carbaldehyde group at the C-3 or C-5 position are of paramount importance. These compounds are not typically endpoints themselves but rather versatile synthetic intermediates.[4] The aldehyde functionality serves as a reactive handle for a vast range of organic transformations, enabling the construction of more complex, fused, or tethered heterocyclic systems with significant biological potential.[4][5] Derivatives synthesized from pyrazole carbaldehydes have demonstrated a wide spectrum of activities, including antimicrobial, anti-inflammatory, antioxidant, and antiproliferative properties.[1][4]
This guide provides a detailed technical overview of a specific and valuable building block: 1-propyl-1H-pyrazole-3-carbaldehyde . We will explore its synthesis, physicochemical characteristics, spectral signature, and chemical reactivity, offering insights for researchers in drug discovery and synthetic chemistry.
Physicochemical and Structural Characteristics
A clear understanding of a compound's fundamental properties is essential for its effective use in research and development. The key characteristics of 1-propyl-1H-pyrazole-3-carbaldehyde are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1006349-16-1 | [6] |
| Molecular Formula | C₇H₁₀N₂O | [6][7] |
| Molecular Weight | 138.17 g/mol | [6] |
| IUPAC Name | 1-propyl-1H-pyrazole-3-carbaldehyde | |
| Synonyms | 1-Propyl-1H-pyrazole-3-carboxaldehyde | [6][8] |
| Physical Form | Liquid | |
| Monoisotopic Mass | 138.07932 Da | [7] |
| InChIKey | XNRQWOQUTNBRGZ-UHFFFAOYSA-N |
Core Synthesis Pathway: The Vilsmeier-Haack Reaction
The most prevalent and efficient method for the formylation of electron-rich heterocyclic systems like N-substituted pyrazoles is the Vilsmeier-Haack reaction.[9][10] This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the pyrazole ring.[11]
The causality behind this choice of reaction is rooted in the electronic nature of the N-alkylated pyrazole ring. The nitrogen at the N-1 position acts as an electron-donating group, increasing the nucleophilicity of the ring carbons. The Vilsmeier reagent, a chloromethyliminium salt, is a moderately strong electrophile, perfectly suited to react with these activated aromatic systems under mild conditions.[11] Formylation preferentially occurs at the C-4 or C-5 position depending on the substrate; for 1-substituted pyrazoles, formylation at the 3- or 5-position requires a different strategy, often starting from precursors like hydrazones.[10][12] A plausible general synthesis starting from 1-propylhydrazine and a suitable three-carbon carbonyl precursor would ultimately lead to 1-propylpyrazole, which can then be formylated. However, a more direct and common route involves the cyclization and formylation of a corresponding hydrazone in a one-pot Vilsmeier-Haack procedure.[3][12][13]
Reaction Mechanism Workflow
The diagram below outlines the key steps in the Vilsmeier-Haack formylation of a phenylhydrazone precursor, a common method for generating C-4 formylated pyrazoles which is analogous to the synthesis of C-3 isomers from different starting materials.
Caption: Generalized workflow for pyrazole aldehyde synthesis via the Vilsmeier-Haack reaction.
Exemplary Experimental Protocol
While a specific protocol for 1-propyl-1H-pyrazole-3-carbaldehyde is proprietary, the following generalized procedure, adapted from methodologies for analogous compounds, serves as an authoritative guide.[3]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 10 mL) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 0.012 mol) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5°C. Stir the resulting mixture for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve the appropriate propylhydrazone precursor (0.004 mol) in a minimal amount of DMF and add it slowly to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Transfer the flask to a pre-heated water bath and stir at 60-65°C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralization & Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases. The crude product may precipitate or can be extracted with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure 1-propyl-1H-pyrazole-3-carbaldehyde.
Spectral Analysis and Characterization
Spectroscopic analysis is critical for the unambiguous structural confirmation and purity assessment of synthetic compounds. Based on the known spectral properties of analogous pyrazole aldehydes, the following data are predicted for 1-propyl-1H-pyrazole-3-carbaldehyde.[14][15]
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment of all hydrogen atoms in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aldehyde (-CH O) | 9.8 - 10.1 | Singlet (s) | N/A | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond. |
| Pyrazole H-5 | 7.8 - 8.1 | Doublet (d) | ~2.0 - 2.5 | This proton is adjacent to the aldehyde-bearing carbon and shows coupling to H-4. |
| Pyrazole H-4 | 6.7 - 6.9 | Doublet (d) | ~2.0 - 2.5 | This proton is coupled to H-5 and is typically found in the aromatic region. |
| N-CH₂ (Propyl) | 4.1 - 4.3 | Triplet (t) | ~7.0 - 7.5 | These protons are adjacent to the pyrazole nitrogen and a CH₂ group, resulting in a triplet. |
| CH₂-CH₃ (Propyl) | 1.8 - 2.0 | Sextet (m) | ~7.0 - 7.5 | These methylene protons are coupled to both the N-CH₂ and the terminal CH₃ group. |
| CH₃ (Propyl) | 0.9 - 1.0 | Triplet (t) | ~7.0 - 7.5 | The terminal methyl group protons are split into a triplet by the adjacent CH₂ group. |
¹³C NMR Spectroscopy
The carbon NMR spectrum identifies all unique carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aldehyde (C =O) | 185 - 190 | The carbonyl carbon is significantly deshielded and appears far downfield. |
| Pyrazole C-3 | 145 - 150 | The carbon atom bearing the aldehyde group. |
| Pyrazole C-5 | 138 - 142 | The carbon atom adjacent to the unsubstituted nitrogen. |
| Pyrazole C-4 | 110 - 115 | The carbon atom between C-3 and C-5. |
| N-C H₂ (Propyl) | 50 - 55 | The carbon directly attached to the pyrazole nitrogen atom. |
| C H₂-CH₃ (Propyl) | 22 - 26 | The central methylene carbon of the propyl group. |
| C H₃ (Propyl) | 10 - 13 | The terminal methyl carbon of the propyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[14]
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |
| C=O (Aldehyde) | 1680 - 1700 | Strong, sharp stretching |
| C-H (Aldehyde) | 2820 - 2850 and 2720 - 2750 | Two weak bands (Fermi doublet) |
| C=N (Pyrazole Ring) | 1550 - 1600 | Stretching |
| C-H (Aromatic/Alkyl) | 2850 - 3100 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern. For C₇H₁₀N₂O, the expected molecular ion peak [M]⁺ would be observed at m/z 138.[7] Common adducts such as [M+H]⁺ at m/z 139 and [M+Na]⁺ at m/z 161 are also anticipated in electrospray ionization (ESI) mass spectrometry.[7]
Reactivity and Synthetic Applications
The primary value of 1-propyl-1H-pyrazole-3-carbaldehyde lies in its reactivity as a synthetic intermediate. The aldehyde group is an electrophilic center that readily participates in a variety of transformations, making it a gateway to a diverse library of more complex pyrazole derivatives.
Caption: Major synthetic transformations of the pyrazole-3-carbaldehyde core.
-
Condensation Reactions: The aldehyde readily condenses with primary amines to form Schiff bases (imines). This reaction is fundamental for linking the pyrazole scaffold to other pharmacophores.[4][12] Similarly, reactions with hydrazines or hydroxylamine can yield hydrazones and oximes, respectively.
-
Reactions with Active Methylene Compounds: In base-catalyzed reactions like the Claisen-Schmidt condensation, it can react with ketones or other compounds containing active methylene groups to form α,β-unsaturated ketones, commonly known as chalcones.[5] These pyrazole-chalcone hybrids are a well-known class of biologically active molecules.
-
Reduction: The aldehyde can be easily reduced to the corresponding primary alcohol, (1-propyl-1H-pyrazol-3-yl)methanol, using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[10] This alcohol can be further functionalized, for example, by conversion to halides or ethers.
-
Oxidation: Mild oxidation, for instance with pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄), will convert the aldehyde to 1-propyl-1H-pyrazole-3-carboxylic acid.[10] This carboxylic acid is another valuable intermediate for amide bond formation and esterification.
Conclusion
1-propyl-1H-pyrazole-3-carbaldehyde is a valuable and versatile chemical building block. Its synthesis is accessible through established organometallic procedures like the Vilsmeier-Haack reaction. The true power of this compound lies in the reactivity of its aldehyde group, which serves as a versatile anchor point for the construction of a vast array of more complex derivatives. For researchers and scientists in drug development, a thorough understanding of its properties, spectral characteristics, and reaction pathways is essential for leveraging its full potential in the rational design and synthesis of novel therapeutic agents.
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